Cas no 1591-31-7 (4-Iodobiphenyl)
4-Iodobiphenyl Chemical and Physical Properties
Names and Identifiers
-
- 4-Iodobiphenyl
- 4-IODO-1,1'-BIPHENYL
- MONOIODOBIPHENYL
- P-IODODIPHENYL
- 1,1’-Biphenyl,4-iodo-
- 4-iodo-1’-biphenyl
- 1-Iodo-4-phenylbenzene
- 4-Phenyliodobenzene
- p-Phenyliodobenzene
- 4-Biphenylyl iodide
- 4IBP
- 4-Biphenyl iodide
- 4-Iododiphenyl
- Biphenyl, 4-iodo-
- p-Iodobiphenyl
- 1,1'-Biphenyl, 4-iodo-
- 1-iodo-4-phenyl-benzene
- NXYICUMSYKIABQ-UHFFFAOYSA-N
- 4-iodo-1-phenylbenzene
- 4-IODO-BIPHENYL
- 1, 4-iodo-
- 1-iodanyl-4-phenyl-benzene
- KSC176K1T
- Biphenyl, 4-io
- CS-W002119
- EN300-18000
- AC-22940
- SY014973
- 6AN2BA2TAV
- NSC 3791
- A810002
- GS-3356
- NSC3791
- EINECS 216-469-1
- 4-Iodobiphenyl, 97%
- SCHEMBL45621
- MFCD00019028
- FT-0630340
- NSC-3791
- AM20030070
- AI3-15372
- CX1310
- I0785
- AKOS000275836
- InChI=1/C12H9I/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
- NXYICUMSYKIABQ-UHFFFAOYSA-
- A935197
- BCP06698
- AE-848/30708050
- DTXSID7061807
- 1591-31-7
- NS00025181
- W-107988
- STK325713
- BBL002447
-
- MDL: MFCD00019028
- Inchi: 1S/C12H9I/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
- InChI Key: NXYICUMSYKIABQ-UHFFFAOYSA-N
- SMILES: IC1C=CC(=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 279.97500
- Monoisotopic Mass: 279.974893
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.9
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: White or cream powder.
- Density: 1.6696 (rough estimate)
- Melting Point: 110.0 to 114.0 deg-C
- Boiling Point: 320°C(lit.)
- Flash Point: 145.8 °C
- Refractive Index: 1.7600 (estimate)
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 0.00000
- LogP: 3.95820
- Solubility: Insoluble in water.
- Sensitiveness: Light Sensitive
4-Iodobiphenyl Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H302,H318,H410
- Warning Statement: P273,P280,P305+P351+P338,P501
- Hazardous Material transportation number:UN 3077 9/PG 3
- WGK Germany:3
- Hazard Category Code: 22-41-50/53
- Safety Instruction: S26-S39-S60-S61-S37/39
-
Hazardous Material Identification:
- Safety Term:9
- Packing Group:III
- Risk Phrases:R36/37/38
- Packing Group:III
- Hazard Level:9
- HazardClass:9
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Store at room temperature
4-Iodobiphenyl Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Iodobiphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 637769-5G |
4-Iodobiphenyl |
1591-31-7 | 5g |
¥1308.48 | 2023-12-02 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 637769-25G |
4-Iodobiphenyl |
1591-31-7 | 97% | 25G |
¥4641.49 | 2022-02-24 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY014973-1g |
4-Iodobiphenyl |
1591-31-7 | ≥98% | 1g |
¥40.00 | 2025-04-18 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY014973-5g |
4-Iodobiphenyl |
1591-31-7 | ≥98% | 5g |
¥40.00 | 2025-04-18 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY014973-10g |
4-Iodobiphenyl |
1591-31-7 | ≥98% | 10g |
¥40.00 | 2025-04-18 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY014973-25g |
4-Iodobiphenyl |
1591-31-7 | ≥98% | 25g |
¥42.00 | 2025-04-18 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY014973-100g |
4-Iodobiphenyl |
1591-31-7 | ≥98% | 100g |
¥150.00 | 2025-04-18 | |
| TRC | I694260-50mg |
4-Iodobiphenyl |
1591-31-7 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I694260-100mg |
4-Iodobiphenyl |
1591-31-7 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I694260-500mg |
4-Iodobiphenyl |
1591-31-7 | 500mg |
$ 80.00 | 2022-06-04 |
4-Iodobiphenyl Suppliers
4-Iodobiphenyl Related Literature
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Hajar A. Ali,Mohamed A. Ismail,Abd El-Aziz S. Fouda,Eslam A. Ghaith RSC Adv. 2023 13 18262
-
Shuai Wu,Jin Shi,Cheng-Pan Zhang Org. Biomol. Chem. 2019 17 7468
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Angeliki Giannoulis,Katrin Ackermann,Alexey Bogdanov,David B. Cordes,Catherine Higgins,Joshua Ward,Alexandra M. Z. Slawin,James E. Taylor,Bela E. Bode Org. Biomol. Chem. 2023 21 375
-
Martin B. Johansen,Anders T. Lindhardt Org. Biomol. Chem. 2020 18 1417
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Haoran Li,Arpan Sasmal,Xinzhe Shi,Jean-Fran?ois Soulé,Henri Doucet Org. Biomol. Chem. 2018 16 4399
Additional information on 4-Iodobiphenyl
4-Iodobiphenyl: A Comprehensive Overview
4-Iodobiphenyl (CAS No. 1591-31-7) is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound, characterized by its biphenyl structure with an iodine substituent at the para position, exhibits unique electronic and structural properties that make it valuable in both academic research and industrial applications. In this article, we will delve into the latest research findings, applications, and significance of 4-Iodobiphenyl in modern chemistry.
The structure of 4-Iodobiphenyl consists of two phenyl rings connected by a single bond, with an iodine atom attached to one of the rings at the fourth position. This configuration imparts distinct electronic characteristics, including high electron-withdrawing effects due to the iodine substituent. Recent studies have highlighted its role as a key intermediate in the synthesis of advanced materials, such as organic semiconductors and functional polymers. For instance, researchers have utilized 4-Iodobiphenyl to create self-assembled monolayers with tailored electronic properties, which are critical for applications in nanotechnology and surface science.
One of the most promising areas of research involving 4-Iodobiphenyl is its application in organic electronics. The compound's ability to undergo various coupling reactions, such as Suzuki-Miyaura coupling, has enabled the construction of complex aromatic systems with enhanced conductivity. A study published in *Nature Communications* demonstrated that 4-Iodobiphenyl derivatives can serve as building blocks for high-performance organic field-effect transistors (OFETs), showcasing their potential in next-generation electronic devices.
In addition to its electronic applications, 4-Iodobiphenyl has found utility in medicinal chemistry. Its unique structure allows for selective substitution patterns, making it an ideal candidate for drug design. Recent advancements have explored its role as a scaffold for developing bioactive molecules targeting various diseases, including cancer and neurodegenerative disorders. For example, researchers have synthesized 4-Iodobiphenyl derivatives that exhibit potent anti-tumor activity by modulating specific signaling pathways.
The synthesis of 4-Iodobiphenyl has also been optimized through innovative methodologies. Traditional approaches often involved multi-step procedures with low yields; however, recent breakthroughs have introduced more efficient protocols. A paper in *Chemical Science* reported a one-pot synthesis route utilizing palladium-catalyzed cross-coupling reactions, significantly improving the scalability and cost-effectiveness of producing 4-Iodobiphenyl on an industrial scale.
Furthermore, the environmental impact of 4-Iodobiphenyl has become a focal point in sustainability research. Scientists are investigating its biodegradation pathways and assessing its eco-friendly alternatives to minimize ecological footprint. Emerging findings suggest that certain derivatives of 4-Iodobiphenyl can be synthesized using renewable resources, aligning with global efforts toward green chemistry.
In conclusion, 4-Iodobiphenyl (CAS No. 1591-31-7) stands as a pivotal compound in contemporary chemical research. Its diverse applications span from organic electronics to medicinal chemistry, driven by continuous advancements in synthetic methodologies and material science. As researchers uncover new potentials for this compound, its role in shaping future technologies and therapeutic solutions is expected to grow significantly.
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